molecular formula C25H31N5O3 B033427 (S)-Methyl 2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-Biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoat CAS No. 137863-17-3

(S)-Methyl 2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-Biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoat

Katalognummer B033427
CAS-Nummer: 137863-17-3
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: UJTNRXYTECQKFO-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related tetrazole-containing derivatives of biphenyl compounds has been described in the literature. A study by Masood et al. (2023) elaborates on the synthesis of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives. These compounds were synthesized using various phenols, characterized by FTIR, 1HNMR, and 13CNMR techniques, and evaluated for their biological activities including antioxidant and antihypertensive potentials (Masood et al., 2023).

Molecular Structure Analysis

The molecular structure of tetrazole-containing derivatives and related compounds has been extensively analyzed through different spectroscopic methods. Yancheva et al. (2015) discuss the crystal structure of novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, providing insights into the spatial arrangement and confirmation of these compounds (Yancheva et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the tetrazole group and biphenyl moiety have been studied, highlighting the reactivity and potential transformations of these compounds. For example, Putis et al. (2008) utilized the reactivity of amino and carboxy terminal groups in 4-amino-3-phenylbutanoic acid for the preparation of tetrazole-containing derivatives, showcasing the versatility of these functional groups in chemical synthesis (Putis et al., 2008).

Physical Properties Analysis

The physical properties of related compounds, such as phase state and glass transition temperatures, have been explored. Lessmeier et al. (2018) investigated the physical phase state of 2-methylbutane-1,2,3,4-tetraol, a key oxidation product of isoprene, revealing insights into the physical characteristics of tetraol-containing secondary organic aerosols (Lessmeier et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds containing the tetrazole and biphenyl moieties are characterized by their reactivity, stability, and interaction with various biological targets. Wang et al. (2009) synthesized 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, a key intermediate in the synthesis of novel drugs, demonstrating the chemical versatility and potential application of these compounds in medicinal chemistry (Wang et al., 2009).

Wissenschaftliche Forschungsanwendungen

Behandlung chronischer Herzinsuffizienz

Untersuchungen haben gezeigt, dass Valsartan bei der Behandlung chronischer Herzinsuffizienz wirksam sein kann. Durch die Blockierung der Wirkung von Angiotensin II kann es die Herzfunktion verbessern und die Krankenhausaufenthaltsrate bei Patienten mit Herzinsuffizienz senken .

Syntheseoptimierung

Die Verbindung wird bei der Entwicklung optimierter Synthesewege für die Valsartan-Produktion eingesetzt. Techniken wie die kontinuierliche Durchfluss-Synthese wurden eingesetzt, um Valsartan-Vorstufen mit hoher Ausbeute zu erzeugen, was für die pharmazeutische Großproduktion entscheidend ist .

Herz-Kreislauf-Erkrankungen-Forschung

Valsartan-Methylester wird in der Herz-Kreislauf-Forschung eingesetzt, insbesondere um die Wirkmechanismen von ARBs und ihre Rolle für die kardiovaskuläre Gesundheit zu verstehen. Diese Forschung trägt zur Entwicklung neuer therapeutischer Strategien bei .

Analytisches Benchmarking

In der analytischen Chemie dient Valsartan-Methylester als Referenzverbindung für die Methodenentwicklung und Kalibrierung. Es wird in der Qualitätskontrolle eingesetzt, um die Richtigkeit und Präzision analytischer Methoden zu gewährleisten .

Pharmazeutische Kombinationen

Valsartan wird oft mit anderen Medikamenten kombiniert, um verschiedene Herz-Kreislauf-Erkrankungen zu behandeln. Die Forschung an Valsartan-Methylester hilft bei der Formulierung wirksamer Kombinationstherapien, z. B. mit Hydrochlorothiazid bei Bluthochdruck oder mit Sacubitril bei Herzinsuffizienz .

Eigenschaften

IUPAC Name

methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTNRXYTECQKFO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468616
Record name Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137863-17-3
Record name N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-OXOPENTYL)-N-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BZQ418Z0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 2
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 5
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 6
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate

Q & A

Q1: What is the role of valsartan methyl ester in the synthesis of valsartan?

A1: Valsartan methyl ester serves as a crucial intermediate in the production of valsartan, a widely used antihypertensive drug. The provided research papers highlight various methods for synthesizing valsartan methyl ester and its subsequent conversion to valsartan. [, , , , , ] One common approach involves the cyclization reaction of N-(1-valeryl)-N-[4-[2-(5-cyan) phenyl] benzyl]-L-valine alkyl ester with sodium azide, ultimately yielding valsartan methyl ester. []

Q2: How does the purity of valsartan methyl ester impact the quality of the final valsartan product?

A2: Research indicates that the purity of valsartan methyl ester directly influences the quality of the final valsartan product. [, ] Impurities present in valsartan methyl ester can carry over during the synthesis process, affecting the chemical and optical purity of the final drug substance. To address this, researchers have developed methods to enhance the purity of valsartan methyl ester, such as salification and purification techniques. [, ] These methods aim to minimize impurities and improve the overall quality and efficacy of valsartan.

Q3: Are there methods for recovering valsartan methyl ester from waste streams generated during valsartan production?

A3: Yes, researchers have developed techniques to recover valuable valsartan methyl ester from waste streams generated during valsartan production. One such method involves recovering valsartan methyl ester from the crystallization mother liquor, a byproduct of the valsartan crystallization process. [] This method utilizes a series of steps, including washing, distillation, extraction, and crystallization, to isolate and purify valsartan methyl ester from the waste stream. This approach contributes to resource efficiency and reduces the environmental impact associated with valsartan manufacturing.

Q4: Can you describe a specific method for preparing high-purity valsartan methyl ester?

A4: One method focuses on preventing the formation of dimeric impurities, which can negatively impact purity. [] The process involves a multi-step synthesis:

    Q5: Are there alternative synthetic routes for valsartan methyl ester that offer advantages over traditional methods?

    A5: Yes, researchers have explored alternative synthetic approaches for valsartan methyl ester to improve efficiency and reduce environmental impact. One such method utilizes sodium azide as a starting material in an amine-forming reaction catalyzed by tetrazolium salts. [] This approach allows for precise control over the reaction progress, minimizing side reactions and maximizing the yield of valsartan methyl ester. Additionally, this method enables the recovery of unreacted starting materials, further enhancing its efficiency. [] By optimizing reaction conditions and employing a selective catalyst, this alternative route offers a more sustainable and efficient approach compared to conventional methods.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.